molecular formula C9H17N2O+ B13779240 2H-Pyrido[1,2-a]pyrazinium,octahydro-5-methyl-1-oxo-,trans-(9CI)

2H-Pyrido[1,2-a]pyrazinium,octahydro-5-methyl-1-oxo-,trans-(9CI)

Cat. No.: B13779240
M. Wt: 169.24 g/mol
InChI Key: DDTGVJFONIAJNF-KWQFWETISA-O
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Description

2H-Pyrido[1,2-a]pyrazinium,octahydro-5-methyl-1-oxo-,trans-(9CI) is a complex organic compound with the molecular formula C8H16N2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrido[1,2-a]pyrazinium,octahydro-5-methyl-1-oxo-,trans-(9CI) typically involves multiple steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrido[1,2-a]pyrazinium,octahydro-5-methyl-1-oxo-,trans-(9CI) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions can result in various derivatives of the original compound.

Scientific Research Applications

2H-Pyrido[1,2-a]pyrazinium,octahydro-5-methyl-1-oxo-,trans-(9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Pyrido[1,2-a]pyrazinium,octahydro-5-methyl-1-oxo-,trans-(9CI) involves its interaction with specific molecular targets and pathways. These interactions can affect various biological processes, such as enzyme activity and signal transduction. The exact molecular targets and pathways are still under investigation, but they are believed to involve key proteins and receptors in the cell .

Comparison with Similar Compounds

Similar Compounds

    2H-Pyrido[1,2-a]pyrazine: A related compound with similar structural features but different functional groups.

    Octahydro-2H-pyrido[1,2-a]pyrazine: Another similar compound with a different degree of hydrogenation.

Uniqueness

Its ability to undergo various chemical reactions and its potential use in multiple scientific fields make it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C9H17N2O+

Molecular Weight

169.24 g/mol

IUPAC Name

(5S,9aS)-5-methyl-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-5-ium-1-one

InChI

InChI=1S/C9H16N2O/c1-11-6-3-2-4-8(11)9(12)10-5-7-11/h8H,2-7H2,1H3/p+1/t8-,11-/m0/s1

InChI Key

DDTGVJFONIAJNF-KWQFWETISA-O

Isomeric SMILES

C[N@@+]12CCCC[C@H]1C(=O)NCC2

Canonical SMILES

C[N+]12CCCCC1C(=O)NCC2

Origin of Product

United States

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